Citalopram

Übersicht

Beschreibung

Citalopram is a selective serotonin reuptake inhibitor (SSRI) approved for major depressive disorder (MDD) and panic disorder. It exhibits high selectivity for the serotonin transporter (SERT), minimizing interactions with adrenergic, histaminergic, or dopaminergic receptors, which contributes to its favorable tolerability profile . Pharmacokinetic studies indicate linear dose-proportionality, a half-life of approximately 35 hours, and metabolism via CYP2C19 and CYP3A4 enzymes, making it suitable for vulnerable populations, including the elderly and those with hepatic impairment . Its active metabolite, desmethylthis compound, has weaker SERT affinity, reducing the risk of cumulative side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of citalopram involves several key steps:

Reduction of Benzophenone Derivative: The process begins with the reduction of an unisolable magnesium salt of a benzophenone derivative using sodium borohydride in the presence of a protic solvent.

Formation of Intermediate Compound: The reduced compound is then reacted with an acid catalyst in a non-polar solvent to obtain an intermediate compound.

Reaction with Copper(I) Cyanide: The intermediate is reacted with copper(I) cyanide in a polar solvent medium, followed by recrystallization using polar and/or alcoholic solvents to obtain the cyano compound.

Final Conversion: The cyano compound is then converted to this compound through conventional methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Citalopram unterliegt verschiedenen chemischen Reaktionen, darunter:

Thermische Zersetzung: This compound zersetzt sich nach dem Schmelzen bei 189,3 °C in einem einzigen Schritt unter Freisetzung von Bromwasserstoff, Dimethylamin und Fluorbenzol.

Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen

Natriumborhydrid: Wird im Reduktionsschritt der Synthese verwendet.

Kupfer(I)-Cyanid: Wird zur Bildung der Cyanverbindung eingesetzt.

Säurekatalysatoren: Werden im Zwischenschritt der Bildung eingesetzt.

Wichtigste gebildete Produkte

Bromwasserstoff: Wird bei der thermischen Zersetzung freigesetzt.

Dimethylamin und Fluorbenzol: Nebenprodukte der thermischen Zersetzung.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Citalopram is approved for several conditions, including:

- Major Depressive Disorder : The primary indication for this compound, showing significant efficacy in clinical trials.

- Anxiety Disorders : Effective in managing generalized anxiety disorder and panic disorder.

- Obsessive-Compulsive Disorder : Used off-label to alleviate symptoms.

- Eating Disorders : Prescribed for conditions such as bulimia nervosa and binge eating disorder.

- Alcohol Use Disorders : Investigated for its potential to reduce cravings and withdrawal symptoms.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's Disease. Research indicates that this compound may mitigate mitochondrial dysfunction associated with Alzheimer's pathology.

Case Study Insights

-

Neuroprotection in Alzheimer's Disease :

- A study demonstrated that this compound treatment led to reduced levels of amyloid-beta (Aβ) and improved mitochondrial dynamics in mouse models expressing mutant amyloid precursor protein (APP). This suggests a potential role for this compound in protecting against synaptic dysfunction and enhancing cell survival rates in neurodegenerative contexts .

-

Impact on Neuronal Differentiation :

- Another investigation into human embryonic stem cells revealed that exposure to this compound during neuronal differentiation influenced gene expression patterns associated with neurodevelopment. This study utilized a multi-omics approach, indicating that this compound could have implications for developmental neuroscience .

Pharmacological Profile

| Indication | Evidence Level | Patient Characteristics | Dosage Form |

|---|---|---|---|

| Major Depressive Disorder | High | Adults | Oral tablets |

| Generalized Anxiety Disorder | Moderate | Adults | Oral tablets |

| Obsessive-Compulsive Disorder | Moderate | Adults | Oral tablets |

| Bulimia Nervosa | Moderate | Adults | Oral tablets |

| Alcohol Use Disorders | Emerging | Adults | Oral tablets |

Adverse Effects and Considerations

While generally well-tolerated, this compound can cause side effects such as:

- Nausea

- Fatigue

- Sexual dysfunction

- Weight gain

Monitoring is essential, especially when used in combination with other medications due to potential drug-drug interactions.

Wirkmechanismus

Citalopram works by selectively inhibiting the reuptake of serotonin in the presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft . This action enhances serotonergic transmission and alleviates symptoms of depression and anxiety . This compound has minimal effects on dopamine and norepinephrine transporters and shows little to no affinity for other receptor subtypes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Escitalopram

Structural and Pharmacological Similarities

Esthis compound, the S-enantiomer of this compound, shares identical molecular weight and structural backbone but exhibits 30–50% greater SERT affinity due to stereoselective binding . Both compounds show similar retention times in GC-MS analysis (15.292 vs. 15.263 minutes) and overlapping mass spectra, complicating forensic differentiation .

Clinical Efficacy

- Direct Comparisons : A meta-analysis of seven head-to-head trials (2,174 patients) found esthis compound significantly superior to this compound (OR = 1.60, 95% CI: 1.05–2.46), with higher remission rates in major depression .

- Cost-Effectiveness : Esthis compound demonstrated lower total healthcare costs (e.g., €96.8M vs. €120.6M for this compound in 2010) due to reduced relapse rates and hospitalizations .

Pharmacokinetics and Tolerability

Esthis compound achieves faster steady-state plasma concentrations (5–7 days vs. 7–10 days for this compound) and has a shorter half-life (27–32 hours) but comparable tolerability. Both drugs show similar discontinuation rates due to adverse effects (OR = 0.98, 95% CI: 0.75–1.28) .

Comparison with Other SSRIs and SNRIs

Sertraline

- Efficacy: Limited direct comparisons, but both show similar response rates in MDD.

- Environmental Impact : this compound and sertraline affect aquatic invertebrates at low concentrations (ng/L–µg/L), altering behavior and reproduction in marine ecosystems .

Venlafaxine (SNRI)

- Clinical Outcomes : Esthis compound outperformed venlafaxine in remission rates (52% vs. 45%) and cost-effectiveness in a Spanish population study .

- Environmental Persistence : Venlafaxine requires higher concentrations (µg/L) to induce effects in vertebrates compared to this compound .

Comparison with Non-SSRI Antidepressants

Modafinil

In a randomized trial, this compound reduced depressive symptoms comparably to modafinil, but modafinil showed superior cognitive-emotional regulation .

Crocin (Natural Compound)

Crocin demonstrated comparable efficacy to this compound in treating burning mouth syndrome, with fewer side effects (e.g., dry mouth, drowsiness) .

Pharmacokinetic and Receptor Binding Profiles

| Compound | SERT IC50 (nM) | Half-Life (Hours) | CYP450 Involvement |

|---|---|---|---|

| This compound | 10 | 35 | CYP2C19, CYP3A4 |

| Esthis compound | 1.1 | 27–32 | CYP2C19, CYP3A4 |

| Fluoxetine | 0.8 | 96–144 | CYP2D6 |

| Venlafaxine | 82 (NET: 2,480) | 5–11 (active metabolite: 10) | CYP2D6 |

This compound’s higher SERT IC50 compared to esthis compound correlates with its lower clinical potency .

Environmental and Ecological Impact

Both this compound and esthis compound persist in wastewater, with this compound detected at 10–100 ng/L in effluents. They disrupt serotonin signaling in aquatic species, reducing feeding and predator avoidance in crustaceans at concentrations as low as 0.1 µg/L .

Biologische Aktivität

Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of major depressive disorder (MDD) and anxiety disorders. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and its side effects profile.

This compound's primary mechanism involves the inhibition of serotonin reuptake in the central nervous system (CNS). This action enhances serotonergic neurotransmission, which is crucial for mood regulation. Unlike many tricyclic antidepressants, this compound exhibits a selective affinity for serotonin transporters (SLC6A4) and has minimal interactions with other neurotransmitter receptors such as norepinephrine, dopamine, and histamine receptors .

- Serotonin Reuptake Inhibition : this compound is at least eight times more potent than its metabolites in inhibiting serotonin reuptake, indicating that its antidepressant effects are primarily due to the parent compound rather than its metabolites .

- Receptor Affinity : this compound has low affinity for muscarinic acetylcholine receptors and does not significantly affect adrenergic or dopaminergic systems, which contributes to a favorable side effect profile compared to older antidepressants .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Approximately 80%.

- Half-life : Ranges from 24 to 48 hours , with an average of about 35 hours. This half-life may be extended in populations with hepatic impairment or older age .

- Metabolism : Primarily metabolized by CYP450 enzymes (CYP3A4 and CYP2C19), leading to various metabolites, although the parent compound remains predominant in plasma .

Clinical Efficacy

Numerous clinical trials have demonstrated this compound's efficacy in treating depression:

- Children and Adolescents : A randomized controlled trial showed that this compound significantly improved depressive symptoms compared to placebo within one week. The mean dose was approximately 24 mg/day, with a notable effect size of 2.9 on the Children's Depression Rating Scale .

- Adults with MDD : In a study involving nearly 2,900 outpatients, the mean exit dose was 41.8 mg/day. The remission rates were reported at 28% using the Hamilton Depression Rating Scale (HAM-D) and 33% on the Quick Inventory of Depressive Symptomatology (QIDS-SR) .

- Preventive Efficacy : this compound has also been evaluated for preventing recurrent depression in elderly patients, showing significant efficacy in reducing recurrence rates during maintenance therapy .

Side Effects

While generally well tolerated, this compound can cause side effects including:

- Nausea

- Abdominal pain

- Rhinitis

- Discontinuation rates due to adverse events were comparable between this compound and placebo groups in various studies .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Selective serotonin reuptake inhibitor |

| Bioavailability | ~80% |

| Half-life | 24 to 48 hours (average ~35 hours) |

| Metabolism | Primarily via CYP3A4 and CYP2C19 |

| Efficacy in Adults | Remission rates: 28% (HAM-D), 33% (QIDS-SR) |

| Efficacy in Children | Significant improvement within one week |

| Common Side Effects | Nausea, abdominal pain, rhinitis |

Case Studies

Several case studies illustrate this compound's effectiveness:

- A study on patients undergoing treatment for head and neck cancer indicated that this compound could prevent major depression during treatment phases, showcasing its utility beyond traditional psychiatric settings .

- Another longitudinal study highlighted that this compound maintained efficacy over extended periods, confirming its role in long-term management strategies for depression .

Q & A

Basic Research Questions

Q. What experimental designs are most robust for isolating citalopram's neuropharmacological effects from confounding variables in clinical trials?

Methodological Answer:

- Use double-blind, randomized controlled trials (RCTs) with placebo arms to minimize bias.

- Control physiological variables (e.g., heart rate, anxiety levels) through pre-screening and stratified randomization .

- Incorporate crossover designs to reduce inter-individual variability, ensuring washout periods account for this compound’s half-life (~35 hours) .

- Validate outcomes using standardized scales (e.g., Hamilton Depression Rating Scale) to quantify symptom severity objectively .

Q. How can researchers ensure reproducibility when studying this compound’s molecular mechanisms in vitro?

Methodological Answer:

- Standardize cell lines (e.g., HEK-293 for serotonin transporter expression) and culture conditions (e.g., serum concentration, incubation time) .

- Replicate dose-response curves (e.g., 50–200 µM for apoptosis assays) across multiple replicates, using statistical methods like one-way ANOVA with post-hoc Tukey tests to confirm significance .

- Report raw data and analytical protocols (e.g., flow cytometry for apoptosis detection) in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. How do conflicting findings on this compound’s efficacy in comorbid depression and chronic illness (e.g., HIV/HCV) inform hypothesis refinement?

Methodological Answer:

- Conduct meta-analyses of trials (e.g., CTN-194 study) to identify heterogeneity sources, such as patient subgroups or drug interactions with interferon/ribavirin .

- Apply PICOT framework to refine hypotheses: Population (HIV/HCV co-infected), Intervention (this compound), Comparison (placebo), Outcome (depression incidence), Time (6–12 months) .

- Use sensitivity analyses to test robustness, excluding outliers or adjusting for covariates like baseline cytokine levels .

Q. What methodologies resolve contradictions in this compound’s impact on interoceptive awareness versus anxiety reduction?

Methodological Answer:

- Employ multimodal imaging (fMRI/EEG) paired with behavioral tasks (e.g., heartbeat detection) to disentangle interoceptive vs. anxiolytic effects .

- Apply mixed-effects models to longitudinal data, separating acute (single-dose) and chronic (4–8 weeks) administration effects .

- Control for serotonin-independent pathways (e.g., vagal nerve activity) via pharmacological blockade or heart rate variability metrics .

Q. How can researchers investigate this compound’s pro-apoptotic effects in cancer cells while addressing variability in dose-response relationships?

Methodological Answer:

- Use high-throughput screening (e.g., MTT assays) to establish IC50 values across cancer cell lines (e.g., HEP-2, MCF-7) .

- Validate apoptosis via dual staining (Annexin V-FITC/PI) and caspase-3 activation assays, with triplicate technical and biological replicates .

- Apply systems biology models to simulate dose-dependent effects on cell cycle arrest (G0/G1 phase) and mitochondrial membrane potential .

Q. Data Analysis & Contradiction Resolution

Q. What statistical approaches are optimal for reconciling discrepancies in this compound’s efficacy across demographic subgroups (e.g., age, sex)?

Methodological Answer:

- Perform subgroup analyses with Bonferroni correction to avoid Type I errors, reporting confidence intervals for effect sizes (e.g., Cohen’s d) .

- Use machine learning (e.g., random forests) to identify predictors of treatment response (e.g., genetic polymorphisms in CYP2C19) .

- Publish negative results and raw datasets in open repositories to enable re-analysis and reduce publication bias .

Q. How should researchers address variability in this compound’s pharmacokinetics when designing cross-species studies?

Methodological Answer:

- Normalize doses using allometric scaling (body surface area) for rodent-to-human translation .

- Measure plasma concentrations via LC-MS/MS to correlate exposure levels with behavioral outcomes (e.g., forced swim test immobility) .

- Account for species-specific metabolism (e.g., CYP2D6 in humans vs. CYP2D2 in rats) using in vitro microsomal assays .

Q. Ethical & Methodological Considerations

Q. What protocols ensure ethical rigor in trials involving vulnerable populations (e.g., adolescents, elderly) receiving this compound?

Methodological Answer:

- Adhere to ICH-GCP guidelines , obtaining informed consent with simplified language for cognitive impairment cohorts .

- Monitor adverse events (e.g., QT prolongation) via ECG and serum electrolytes, with independent Data Safety Monitoring Boards (DSMBs) .

- Use adaptive designs to halt trials early if harm or futility is detected .

Eigenschaften

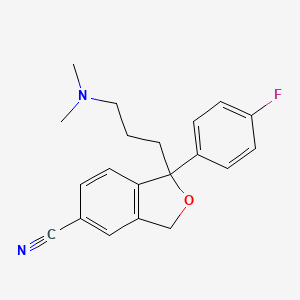

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022826 | |

| Record name | Citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

347-358, BP: 175-181 °C at 0.03 mm Hg /Citalopram/ | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble, log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/, ... Sparingly soluble in water and soluble in ethanol. | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action of citalopram results from its inhibition of CNS neuronal reuptake of serotonin (5-HT). The molecular target for citalopram is the serotonin transporter (solute carrier family 6 member 4, _SLC6A4_), inhibiting its serotonin reuptake in the synaptic cleft. Citalopram binds with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. This drug has no or neglible affinity for _5-HT1A_, _5-HT2A_, _dopamine D_1 and _D2_, _α1-_, _α2_-, and_ β adrenergic_, _histamine H1_, _gamma-aminobutyric acid_ (GABA), _muscarinic_, _cholinergic_, and _benzodiazepine_ receptors. Antagonism of _muscarinic_, _histaminergic_, and _adrenergic receptors_ is thought to be associated with several anticholinergic, sedative, and cardiovascular effects of other psychotropic drugs., /In/ whole-cell patch clamp recording of heterologous HERG-mediated currents in transfected mammalian cells ... citalopram blocks HERG with an IC(50) of 3.97 uM. This is slightly less potent than fluoxetine in /the same/ system (IC(50) of 1.50 uM). In isolated guinea pig ventricular cardiomyocytes, citalopram inhibited L-type calcium current (I(Ca,L)). The voltage dependence of I(Ca,L) inactivation in the presence of 100 uM citalopram was shifted significantly leftward. As a result, the I(Ca,L) 'window' in citalopram was found to be smaller & leftward-shifted compared to control. /These/ effects ... may help to explain citalopram's good cardiac safety profile, given its propensity to block HERG at excessive dosages. /Salt not specified/, The study was aimed to investigate the effects of the minimal effective doses of acute citalopram (5 mg/kg), (+/-)-8-hydroxydipropylaminotetralin HBr (8-OH-DPAT; 0.1 mg/kg), & their combined treatment on the rat open field & forced swimming behaviour & post-mortem monoamine content. The animals were prospectively divided into the vehicle- and para-chlorophenylalanine (p-CPA)-pretreated (350 mg/kg) groups. Acute citalopram (5 mg/kg), 8-OH-DPAT (0.1 mg/kg), or their combined treatment had no major effect on the rat open field & forced swimming behaviour. The post-mortem catecholamine content in four brain regions studied was unchanged in all treatment groups. The combined 8-OH-DPAT (0.1 mg/kg) & citalopram (5 mg/kg) treatment partially reversed the p-CPA-induced decr of serotonin (5-HT) and 5-hydroxy-indolacetic acid (5-HIAA) content. The present experiments demonstrate that the 5-HT1A receptors mediate some of the selective serotonin reuptake inhibitor-induced biochemical phenomena. | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white to off-white powder | |

CAS No. |

59729-33-8 | |

| Record name | Citalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citalopram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DHU5B8D6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-188, Crystals from isopropanol. MP: 182-183. Freely soluble in water, ethanol, chloroform /Citolapram hydrobromide/, 178 °C | |

| Record name | Citalopram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citalopram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citalopram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.